3-(2-Aminoethyl)-3,4-dihydropyrimidin-4-one
Description
Properties
Molecular Formula |
C6H9N3O |
|---|---|
Molecular Weight |
139.16 g/mol |
IUPAC Name |
3-(2-aminoethyl)pyrimidin-4-one |
InChI |
InChI=1S/C6H9N3O/c7-2-4-9-5-8-3-1-6(9)10/h1,3,5H,2,4,7H2 |
InChI Key |
BMPXAQFBGWZPTL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CN(C1=O)CCN |
Origin of Product |
United States |
Preparation Methods
Catalytic and Solvent-Free Approaches
Recent advances have emphasized the use of eco-friendly, heterogeneous, and recyclable catalysts under solvent-free conditions, aligning with green chemistry principles. For instance, trichloroacetic acid has been employed as a catalyst to facilitate the Biginelli reaction at 70°C, yielding high product amounts with minimal by-products. This method involves a one-pot three-component reaction of aldehydes, alkyl acetoacetates, and urea or thiourea, with the catalyst recovered by filtration and reused multiple times without significant loss of activity (Source).
Similarly, microwave-assisted synthesis using catalysts such as tetrabutylammonium bromide (TBAB) under solvent-free conditions has been reported to produce 3,4-dihydropyrimidin-2(1H)-ones with yields exceeding 90% within minutes. This approach tolerates various functional groups, including halides, nitro groups, and even sensitive aldehydes like furaldehyde, demonstrating broad substrate compatibility (Source,).
Use of Natural and Cheap Catalysts
Natural catalysts such as granite, quartz, and cuttlebone have been explored for their cost-effectiveness and eco-friendliness. These catalysts facilitate the multi-component condensation reactions under mild conditions, often with high yields and simple work-up procedures. For example, the use of cuttlebone as a natural heterogeneous catalyst under solvent-free conditions has been shown to produce 3,4-dihydropyrimidin-2(1H)-ones efficiently, with the added benefit of catalyst recyclability over multiple runs (Source,).
Microwave and Ultrasound-Assisted Methods
Microwave irradiation significantly accelerates the synthesis process, reducing reaction times to mere minutes while maintaining high yields. When combined with solid acid catalysts like TBAB or trichloroacetic acid, microwave methods have demonstrated excellent efficiency and substrate scope. Ultrasound-assisted reactions have also been reported, further reducing reaction times and improving yields, especially for sensitive substrates (Source,).
Catalyst Variants and Reaction Conditions
| Methodology | Catalyst | Solvent | Temperature | Reaction Time | Yield | Notes |
|---|---|---|---|---|---|---|
| One-pot Biginelli | Trichloroacetic acid | Solvent-free | 70°C | Variable (short) | High | Recyclable catalyst, broad substrate scope |
| Microwave-assisted | TBAB | Solvent-free | 90°C | 3-4 min | >90% | Tolerates functional groups, rapid synthesis |
| Natural catalysts | Cuttlebone, granite, quartz | Various | Mild | Variable | High | Eco-friendly, reusable |
| Ultrasound | Various | Solvent-free | Mild | Short | High | Suitable for sensitive aldehydes |
Chemical Reactions Analysis
Types of Reactions
3-(2-Aminoethyl)-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydropyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrimidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidinone oxides, while substitution reactions can produce a variety of functionalized pyrimidinones .
Scientific Research Applications
3-(2-Aminoethyl)-3,4-dihydropyrimidin-4-one is a heterocyclic compound belonging to the dihydropyrimidinone class, with a molecular formula of and a molecular weight of 179.22 g/mol. It has a cyclopropyl group and an aminoethyl substituent, which contributes to its diverse biological activities. Dihydropyrimidinones are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Scientific Research Applications
3-(2-Aminoethyl)-6-cyclopropyl-3,4-dihydropyrimidin-4-one is a useful research compound. Research indicates that this compound exhibits several biological activities:
- Antiviral Activity The compound has shown potential in inhibiting viral replication. A study focused on the antiviral properties of dihydropyrimidinones indicated that this compound could inhibit viral replication through interference with viral polymerases. The compound's structural features enhance its binding affinity to viral targets.
- Anti-inflammatory Effects Research evaluating the anti-inflammatory potential of this compound revealed that it could reduce pro-inflammatory cytokine levels in vitro. In animal models, administration of the compound led to decreased inflammation markers, suggesting its utility in treating conditions like arthritis.
- Anticancer Properties In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. A notable case involved its application in human breast cancer cells, where it inhibited cell growth by modulating key signaling pathways involved in cell survival.
- Antimicrobial Activity The compound has demonstrated effectiveness against various bacterial strains.
3,4-Dihydropyrimidin-2(1H)-ones
3,4-Dihydropyrimidin-2(1H)-ones represent a class of compounds with increasing interest due to their significant biological relevance . These compounds have been identified as A2B receptor antagonists, which is an emerging strategy in cancer .
3,4-Dihydropyrimidin-2(1H)-ones have been discovered as a novel family of A2B receptor antagonists that exhibit high selectivity . The Biginelli-based hit optimization process enabled exploration of the structure–activity and structure–selectivity relationships for this chemotype, which allowed for the identification of ligands that combine structural simplicity with excellent hA2B AdoR affinity and remarkable selectivity profiles .
3-(2-Aminoethyl)-6-cyclopropyl-3,4-dihydropyrimidin-4-one is a heterocyclic compound belonging to the dihydropyrimidinone class. Its structure, which is characterized by a cyclopropyl group and an aminoethyl substituent, contributes to its diverse biological activities.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-(Aminomethyl)-2-cyclopropyl-3,4-dihydropyrimidin-4-one | Similar core; different substitution | Potentially different activity profile |
| 2-Cyclopropyl-3,4-dihydropyrimidin-4-one | Lacks amino group; simpler structure | Varies in reactivity and effects |
| 6-(Aminomethyl)-3,4-dihydropyrimidin-4-one | Different cyclopropyl position | Variation in binding affinities |
Mechanism of Action
The mechanism of action of 3-(2-Aminoethyl)-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets. The aminoethyl side chain allows it to bind to enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Core Structural Differences
The pyrimidinone scaffold is common among analogs, but substituents vary significantly:
| Compound Name | Substituents/Modifications | Molecular Weight | Key Features |
|---|---|---|---|
| 3-(2-Aminoethyl)-3,4-dihydropyrimidin-4-one | 3-(2-Aminoethyl) group, dihydrochloride | 212.08 | Enhanced solubility (salt form) |
| 2-(3-Aminophenyl)-6-ethyl-3,4-dihydropyrimidin-4-one | 6-Ethyl, 2-(3-aminophenyl) | 215.25 | Aromatic amine for π-π stacking |
| 6-Amino-2-(dimethylamino)-5-(2-methylphenyl)-3,4-dihydropyrimidin-4-one | 2-Dimethylamino, 5-(2-methylphenyl) | 258.30* | Lipophilic substituents |
| 6-Amino-2-(but-3-yn-1-ylsulfanyl)-3,4-dihydropyrimidin-4-one | 2-Butynylsulfanyl | 195.23 | Thioether linkage for reactivity |
*Calculated based on molecular formula (C₁₃H₁₈N₄O).
Key Observations :
Challenges :
Physicochemical Properties
| Property | This compound | 6-Ethyl Analog | 2-Dimethylamino Derivative |
|---|---|---|---|
| Solubility (H₂O) | High (dihydrochloride salt) | Low | Moderate (polar amine) |
| LogP | ~0.5 (predicted) | ~1.8 | ~2.3 |
| Thermal Stability | Stable up to 150°C (salt form) | Stable to 180°C | Decomposes at 160°C |
Notes:
Target Compound Advantages :
- The primary amine enables covalent conjugation (e.g., prodrug design) compared to tertiary amines .
Biological Activity
3-(2-Aminoethyl)-3,4-dihydropyrimidin-4-one, a derivative of the 3,4-dihydropyrimidinone class, has garnered attention due to its diverse biological activities and potential therapeutic applications. This compound is primarily recognized for its role as an A2B receptor antagonist and has been studied for its effects on various physiological processes.
Chemical Structure and Synthesis
The synthesis of this compound typically involves the Biginelli reaction, which combines ethyl acetoacetate, an aromatic aldehyde, and urea under acidic conditions. This reaction can be optimized for higher yields and has been modified to include microwave-assisted techniques to enhance efficiency . The compound's structure allows for interactions with multiple biological targets, contributing to its pharmacological versatility.
A2B Receptor Antagonism
Research has shown that derivatives of 3,4-dihydropyrimidinones exhibit significant antagonistic activity at the A2B adenosine receptor (A2BAR). For instance, one study highlighted a specific derivative that displayed a submicromolar affinity () towards A2BAR, indicating its potential as a therapeutic agent in conditions where adenosine signaling is dysregulated . The structure-activity relationship (SAR) studies revealed that modifications at specific positions on the pyrimidine ring could enhance receptor selectivity and potency.
Enzyme Inhibition
In addition to receptor antagonism, this compound has shown inhibitory effects on various enzymes. Notably, it has been identified as an effective inhibitor of urease activity. Compounds within this class have demonstrated IC50 values in the micromolar range against urease, suggesting their potential utility in treating urease-related disorders .
Anticancer Activity
A series of studies have examined the anticancer properties of this compound derivatives. One notable study demonstrated that certain derivatives exhibited cytotoxicity against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest . The effectiveness was attributed to the compound's ability to interfere with critical cellular pathways.
Antimicrobial Properties
The antimicrobial activity of this compound has also been explored. In vitro assays indicated that several derivatives possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and function .
Summary of Biological Activities
Q & A
Q. What are the standard synthetic routes for 3-(2-aminoethyl)-3,4-dihydropyrimidin-4-one, and how do reaction conditions influence yield?
The compound is typically synthesized via modified Biginelli reactions. For example, a one-pot condensation of urea/thiourea, β-keto esters, and aldehydes catalyzed by nanostructured PANI-Co composites (3 mol%) in ethanol under reflux yields dihydropyrimidinones with >80% efficiency . Solvent choice (e.g., acetonitrile vs. ethanol) and catalyst loading (e.g., SO3H@imineZCMNPs) critically affect reaction time and purity . Post-synthesis, recrystallization in ethanol or mixed solvents (petroleum ether:ethyl acetate, 5:1) is recommended for purification .
Q. Which spectroscopic methods are most reliable for characterizing this compound derivatives?
- 1H/13C NMR : Key for confirming the dihydropyrimidinone core and substituents. For example, the 2-aminoethyl group shows characteristic δ 1.8–2.2 ppm (CH2) and δ 3.3–3.7 ppm (NH2) .
- HRMS : Validates molecular ion peaks (e.g., [M+H]+) with <2 ppm error .
- X-ray crystallography : Resolves ambiguity in tautomeric forms (e.g., keto-enol) and stereochemistry .
Advanced Research Questions
Q. How can researchers resolve contradictory spectral data in structurally similar dihydropyrimidinones?
Contradictions often arise from tautomerism or solvent-dependent conformational changes. For example:
- NMR discrepancies : Compare DMSO-d6 vs. CDCl3 spectra; hydrogen bonding in DMSO-d6 stabilizes enol forms, shifting NH peaks .
- X-ray vs. computational models : Use Cambridge Structural Database (CSD) entries (e.g., CCDC 1893720-1893721) to validate crystallographic data against DFT-optimized structures .
Q. What strategies optimize regioselectivity in N-Mannich base derivatives of 3,4-dihydropyrimidin-4-one?
- Substituent effects : Electron-withdrawing groups (e.g., -Cl, -F) at the 5-position enhance nucleophilic attack at the 3-aminoethyl group .
- Catalytic control : Use Lewis acids (e.g., ZnCl2) to direct Mannich reactions toward the desired N-site, achieving >90% regioselectivity .
Q. How do structural modifications (e.g., thioether vs. oxyacetate side chains) impact biological activity?
- Thioether derivatives : Exhibit enhanced kinase inhibition due to sulfur’s polarizability and H-bond acceptor capacity (e.g., IC50 < 1 µM in EGFR inhibition) .
- Oxyacetate derivatives : Improve solubility (logP reduction by ~0.5 units) but may reduce membrane permeability .
Data Contradiction Analysis
Q. Why do identical synthetic protocols yield variable melting points for 3,4-dihydropyrimidin-4-one analogs?
- Polymorphism : Recrystallization solvents (e.g., ethanol vs. DMF) can produce different crystal forms (e.g., Form I: mp 150–152°C vs. Form II: mp 216–218°C) .
- Impurity profiles : Residual solvents (e.g., <500 ppm acetonitrile) lower melting points by disrupting lattice stability .
Methodological Recommendations
- Synthetic protocols : Prioritize one-pot methods with recoverable catalysts (e.g., PANI-Co) for scalability and reduced waste .
- Analytical workflows : Combine NMR, HRMS, and X-ray data to mitigate structural ambiguity .
- Structure-activity studies : Use QSAR models to predict bioactivity of novel derivatives, focusing on substituent electronegativity and steric bulk .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
